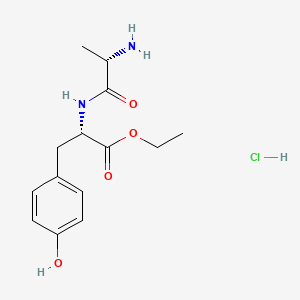

H-Ala-Tyr-OEt HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ala-Tyr-OEt HCl is an alanine derivative . It’s a type of amino acid derivative that has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Synthesis Analysis

An efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK). Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis . The reaction for Ala-Tyr synthesis was conducted under specific conditions .Molecular Structure Analysis

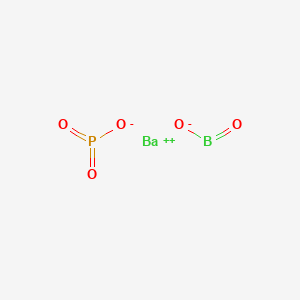

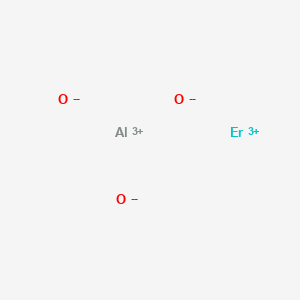

The molecular formula of this compound is C14H21ClN2O4 . The molecular weight is 316.78 .Scientific Research Applications

1. Enzyme Inhibition and Metabolism

Angiotensin I-Converting Enzyme Inhibitory Activity : A study by Yang et al. (2007) identified Ala-Tyr as a peptide with inhibitory activity against angiotensin I-converting enzyme (ACE). This peptide exhibited antihypertensive effects after oral administration in rats (Yang, Tao, Liu, & Liu, 2007).

Role in Enzyme Substrate Specificity : Berrin et al. (2003) studied the substrate specificity of human cytosolic beta-glucosidase and found that certain amino acids, including Ala and Tyr, play a role in enzyme catalysis and substrate binding (Berrin, Czjzek, Kroon, McLauchlan, Puigserver, Williamson, & Juge, 2003).

2. Biochemical Interactions and Structural Studies

Chymase Substrate Recognition : Andersson et al. (2009) explored the substrate recognition profile of human chymase, a mast cell enzyme, and found that it prefers aromatic amino acids like Tyr in specific positions, indicating a selective interaction with peptides containing Tyr (Andersson, Enoksson, Gallwitz, & Hellman, 2009).

Peptide-Resin Phosphorylation Studies : Perich, Nguyen, and Reynolds (1991) conducted research on the synthesis of peptides containing phosphotyrosine, demonstrating the chemical processes involved in modifying peptides like Ala-Glu-Tyr (Perich, Nguyen, & Reynolds, 1991).

3. Pharmaceutical Research

- Synthesis of Opiate-like Peptides : Research by de Castiglione et al. (2009) on the synthesis of dermorphins, which are opiate-like peptides, illustrates the role of amino acids like Tyr in developing pharmacologically active compounds (de Castiglione, Faoro, Perseo, & Piani, 2009).

Properties

IUPAC Name |

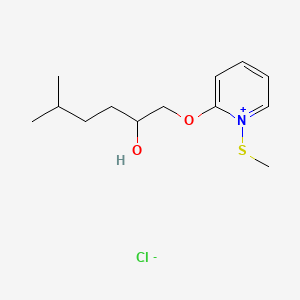

ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4.ClH/c1-3-20-14(19)12(16-13(18)9(2)15)8-10-4-6-11(17)7-5-10;/h4-7,9,12,17H,3,8,15H2,1-2H3,(H,16,18);1H/t9-,12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRILGEJGARIVDP-CSDGMEMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4R,5S)-rel-(9CI)](/img/no-structure.png)

![Thieno[2,3-g][1,3]benzothiazole](/img/structure/B576561.png)

![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)